

Biological significance of Crotonyl-CoA in cellular signaling

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An In-depth Technical Guide to the Biological Significance of **Crotonyl-CoA** in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

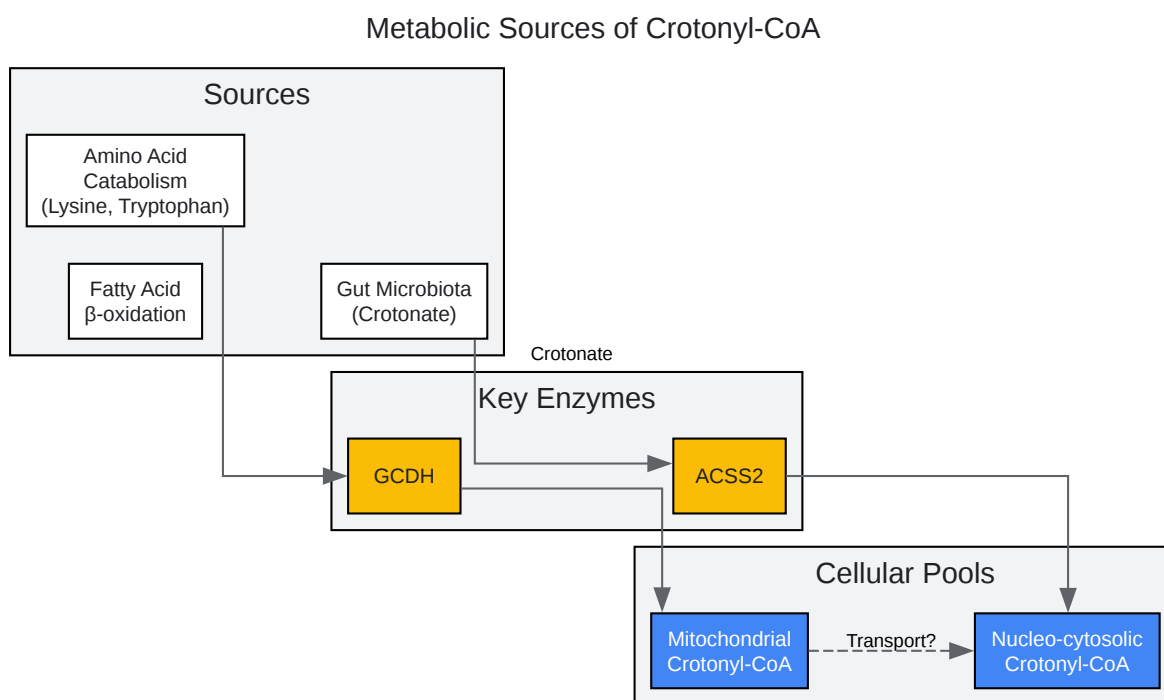
Crotonyl-coenzyme A (**Crotonyl-CoA**) is a pivotal intermediate metabolite in the catabolism of fatty acids and specific amino acids, such as lysine and tryptophan.[1] Historically viewed through a metabolic lens, recent discoveries have catapulted **Crotonyl-CoA** into the spotlight as a critical signaling molecule, primarily by serving as the donor for a novel post-translational modification: lysine crotonylation (Kcr). This modification, particularly on histone proteins, represents a key epigenetic mechanism that directly links cellular metabolic status to the regulation of gene expression.[2][3] Emerging evidence indicates that histone crotonylation is functionally distinct from the well-studied histone acetylation, often stimulating transcription more potently.[4] The enzymatic machinery governing this process—the "writers," "erasers," and "readers" of the crotonyl mark—are now being characterized, revealing a complex regulatory network. Dysregulation of **Crotonyl-CoA** metabolism and histone crotonylation has been implicated in a range of pathologies, including cancer, making this pathway a promising area for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the metabolic origins of **Crotonyl-CoA**, its role in cellular signaling through histone modification, the functional outcomes of this signaling, and its implications in disease.

Metabolic Origins of Crotonyl-CoA

The cellular pool of **Crotonyl-CoA** available for signaling is derived from several key metabolic pathways, underscoring its role as a sensor of the cell's metabolic state.^[7]

- Fatty Acid β -oxidation: **Crotonyl-CoA** is a standard intermediate in the mitochondrial oxidation of fatty acids.^[8]
- Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan generates glutaryl-CoA, which is subsequently converted to **Crotonyl-CoA** in the mitochondria by the enzyme glutaryl-CoA dehydrogenase (GCDH).^{[9][10]}
- Short-Chain Fatty Acid (SCFA) Metabolism: Crotonate, a SCFA produced by gut microbiota, can be absorbed by host cells and converted to **Crotonyl-CoA**.^{[3][7]} This conversion is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2), linking gut microbiome activity to host cell epigenetic regulation.^{[9][11]}

While mitochondrial pathways are major sources, the mechanisms for generating the nuclear pool of **Crotonyl-CoA** that fuels histone crotonylation are still under active investigation.^{[8][12]}



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Fig 1. Key metabolic pathways generating cellular **Crotonyl-CoA** pools.

Crotonyl-CoA in Epigenetic Signaling: Histone Crotonylation

The primary signaling function of **Crotonyl-CoA** is to act as the donor molecule for histone lysine crotonylation. This process is dynamically regulated by a trio of protein classes: "writers," "erasers," and "readers."

Writers: Histone Crotonyltransferases (HCTs)

The enzymes that catalyze the transfer of the crotonyl group from **Crotonyl-CoA** to lysine residues on histones are known as histone crotonyltransferases. The most prominent HCT is the transcriptional coactivator p300 (and its paralog CBP), which also possesses histone acetyltransferase (HAT) activity.^{[2][4]} The dual activity of p300/CBP positions it as a key

integrator of cellular metabolic signals, where the relative concentrations of **Crotonyl-CoA** and Acetyl-CoA can dictate the type of acyl mark deposited on histones.[3] Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than acetylation.[4]

Erasers: Histone Decrotonylases (HDCRs)

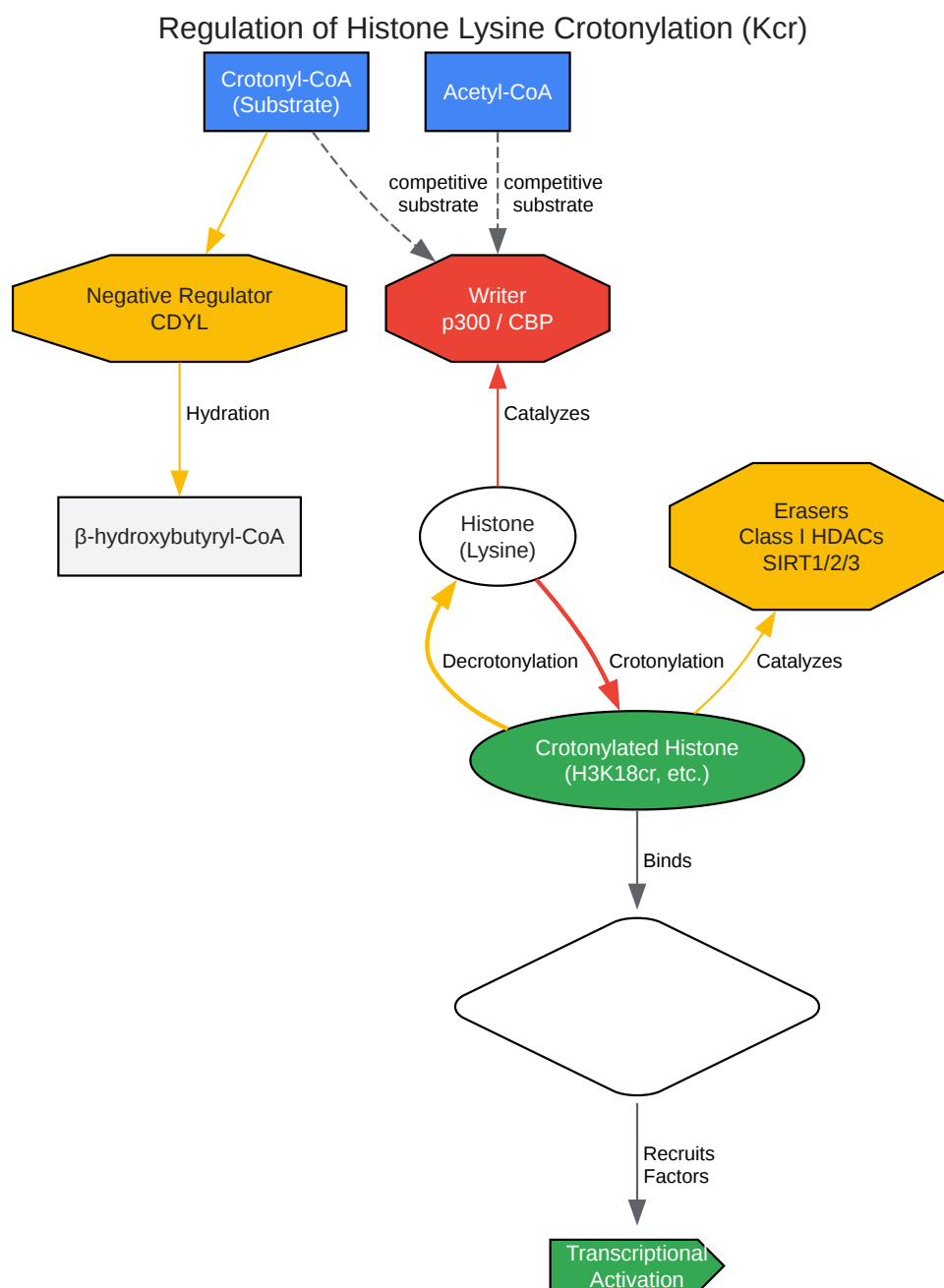
Histone crotonylation is a reversible modification. The removal of crotonyl groups is catalyzed by histone decrotonylases. This activity has been attributed primarily to Class I histone deacetylases (HDACs) and some members of the sirtuin (SIRT) family of NAD⁺-dependent deacetylases, including SIRT1, SIRT2, and SIRT3.[3][13] The activity of these "erasers" ensures the dynamic nature of the crotonyl mark in response to cellular signals.

Readers: Effectors of Crotonylation

The biological consequences of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to the crotonylated lysine residues. The YEATS domain has been identified as a selective reader of histone crotonylation.[14] For instance, the YEATS2 protein binds to crotonylated histones, subsequently recruiting other factors to modulate chromatin structure and gene expression.[3] The unique planar and rigid structure of the crotonyl group allows for specific interactions within the aromatic pocket of the YEATS domain, distinguishing it from acetyl-lysine binding.[14]

Negative Regulation via Crotonyl-CoA Depletion

Beyond writers and erasers acting on histones, the availability of the **Crotonyl-CoA** substrate is also tightly regulated. The chromodomain protein CDYL acts as a negative regulator of histone crotonylation by functioning as a **Crotonyl-CoA** hydratase.[14] CDYL converts **Crotonyl-CoA** to β -hydroxybutyryl-CoA, thereby depleting the nuclear substrate pool available for p300/CBP and reducing overall levels of histone crotonylation.[3][14]



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Fig 2. The core machinery regulating histone lysine crotonylation.

Functional Consequences and Disease Relevance

Potent Transcriptional Activation

A key functional aspect of histone crotonylation is its strong association with active gene transcription.[3] Histone crotonylation marks are enriched at the transcription start sites (TSS)

and enhancers of active genes.[2] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription more robustly than histone acetylation.[2] This suggests that the choice between acetylation and crotonylation at gene regulatory elements, dictated by the relative availability of Acetyl-CoA and **Crotonyl-CoA**, is a critical mechanism for fine-tuning gene expression.[4]

Role in Cancer and Immune Evasion

The metabolic reprogramming characteristic of cancer cells can directly impact **Crotonyl-CoA** levels and histone crotonylation, with significant consequences for tumor growth and immune response. In glioblastoma stem cells (GSCs), for example, lysine catabolism is rewired to increase the intracellular pool of **Crotonyl-CoA**. [5] This leads to elevated histone crotonylation, which in turn represses the expression of genes involved in type I interferon (IFN) signaling.[5] The suppression of this key antiviral and immunoregulatory pathway allows the tumor to evade the host immune system, promoting its growth.[5][6]

Other Biological Processes

The significance of **Crotonyl-CoA** signaling extends to various other biological contexts:

- **Stem Cell Differentiation:** Histone crotonylation is crucial for promoting the differentiation of human embryonic stem cells into the endoderm lineage.[15][16]
- **Spermatogenesis:** Crotonylation marks are enriched on sex chromosomes in male germ cells, playing a role in the escape from meiotic sex chromosome inactivation.[13]
- **Disease Pathophysiology:** Dysregulated crotonylation has been linked to kidney injury, cardiovascular diseases like hypertrophic cardiomyopathy, and neurological disorders.[3][17][18]

Quantitative Data Summary

The cellular concentration of **Crotonyl-CoA** is a critical determinant of histone crotonylation levels and subsequent gene expression.

Parameter	Cell Type / System	Condition	Observation	Reference
Cellular Crotonyl-CoA Levels	HeLa S3 Cells	12h treatment with 500 μ M Sodium Crotonate	~15-fold increase in Crotonyl-CoA peak area by LC-MS	[2]
Global Histone Crotonylation	HeLa S3 Cells	12h treatment with Sodium Crotonate (0-500 μ M)	Dose-dependent increase in pan-histone crotonylation	[2][3]
Relative Acyl-CoA Abundance	Various Cell Types	Basal Conditions	Crotonyl-CoA is ~1,000-fold less abundant than Acetyl-CoA	[3]
Gene Expression (LPS-induced)	RAW 264.7 Macrophages	Pre-treatment with Crotonate before LPS stimulation	Enhanced expression of specific activated genes	[2]
Histone Marks in Cardiomyopathy	Human Hypertrophic Cardiomyopathy Hearts	Disease State vs. Control	Increased levels of H3K18cr and H2BK12cr	[17][18]

Detailed Experimental Protocols

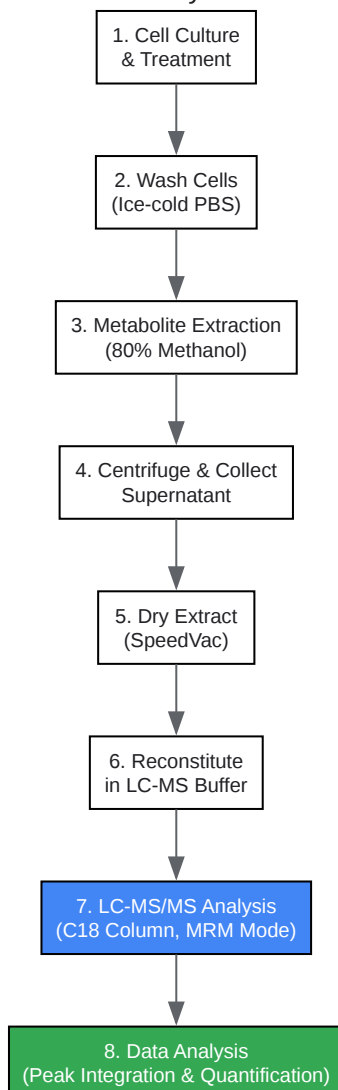
Protocol: Analysis of Cellular Acyl-CoA Levels by LC-MS

This protocol is adapted from methodologies used to quantify short-chain acyl-CoAs in cellular extracts.[2]

- Cell Culture and Treatment: Plate cells (e.g., HeLa S3) to achieve 80-90% confluency. Treat with desired compounds (e.g., Sodium Crotonate, pH 7.4) for the specified duration (e.g., 12 hours).

- Metabolite Extraction:
 - Aspirate media and wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water) to each 10 cm plate.
 - Scrape cells and transfer the cell suspension to a microcentrifuge tube.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator.
- LC-MS Analysis:
 - Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or a specific reconstitution buffer.[\[19\]](#)
 - Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., Agilent ZORBAX SB-C18).
 - Perform chromatographic separation using a gradient of Solvent A (e.g., 95:5 water:methanol with 10 mM tributylamine and 15 mM acetic acid) and Solvent B (e.g., methanol).
 - Analyze eluting compounds using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Monitor for the specific precursor-to-product ion transition for **Crotonyl-CoA**.
 - Quantify by comparing the peak area to a standard curve generated with purified **Crotonyl-CoA**.

Workflow: LC-MS Analysis of Crotonyl-CoA



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Fig 3. A typical experimental workflow for quantifying intracellular **Crotonyl-CoA**.

Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay

This protocol is based on cell-free assays used to assess the enzymatic activity of p300.[2]

- Reagents:
 - Recombinant p300 enzyme.

- Core histones (e.g., from calf thymus or recombinant).
- HCT Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
- **Crotonyl-CoA** and/or Acetyl-CoA stocks.
- Stop Solution (e.g., 2X Laemmli sample buffer).
- Reaction Setup:
 - In a microcentrifuge tube, combine 5 µg of core histones, 1 µg of recombinant p300, and HCT buffer to a final volume of 45 µL.
 - Pre-incubate the mixture at 30°C for 5 minutes.
 - Initiate the reaction by adding 5 µL of varying concentrations of **Crotonyl-CoA** (or Acetyl-CoA for comparison). Final concentrations typically range from 0 to 50 µM.
 - Incubate the reaction at 30°C for 30-60 minutes.
- Reaction Termination and Analysis:
 - Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Resolve the proteins by SDS-PAGE (e.g., 15% gel).
 - Transfer proteins to a PVDF membrane for Western blot analysis.
 - Probe the membrane with specific antibodies against histone crotonylation (e.g., anti-pan-crotonyl-lysine, anti-H3K18cr) and loading controls (e.g., anti-H3).
 - Detect signals using an appropriate secondary antibody and chemiluminescence substrate.

Conclusion and Future Directions

Crotonyl-CoA has emerged as a critical signaling molecule that directly links cellular metabolism to epigenetic regulation and gene expression. Its role as a substrate for histone crotonylation, a modification that potently activates transcription, places it at the center of a complex regulatory network with profound implications for cell fate, physiology, and disease. The competitive interplay with Acetyl-CoA for writers like p300/CBP provides a mechanism for cells to translate metabolic fluctuations into specific transcriptional outputs.

For drug development professionals, the enzymes involved in **Crotonyl-CoA** metabolism and signaling—including ACSS2, GCDH, p300/CBP, CDYL, and specific HDACs/SIRT6s—represent a rich landscape of potential therapeutic targets. Modulating the activity of these proteins could offer novel strategies for treating cancers that have reprogrammed their metabolism to exploit this pathway for immune evasion, as well as other diseases linked to aberrant crotonylation.

Future research should focus on:

- Elucidating the transport mechanisms that shuttle **Crotonyl-CoA** from the mitochondria to the nucleus.
- Identifying the full spectrum of "writer," "eraser," and "reader" proteins for crotonylation on both histone and non-histone targets.
- Developing specific and potent small-molecule modulators for these regulatory proteins.
- Further exploring the role of gut microbiota-derived crotonate in influencing host epigenetics and disease susceptibility.

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